Zidovudine monophosphate
CAS No.: 29706-85-2
Cat. No.: VC20764411
Molecular Formula: C10H14N5O7P
Molecular Weight: 347.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 29706-85-2 |
---|---|
Molecular Formula | C10H14N5O7P |
Molecular Weight | 347.22 g/mol |
IUPAC Name | [(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate |
Standard InChI | InChI=1S/C10H14N5O7P/c1-5-3-15(10(17)12-9(5)16)8-2-6(13-14-11)7(22-8)4-21-23(18,19)20/h3,6-8H,2,4H2,1H3,(H,12,16,17)(H2,18,19,20)/t6-,7+,8+/m0/s1 |
Standard InChI Key | OIFWQOKDSPDILA-XLPZGREQSA-N |
Isomeric SMILES | CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)O)N=[N+]=[N-] |
SMILES | CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)O)N=[N+]=[N-] |
Canonical SMILES | CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)O)N=[N+]=[N-] |
Introduction
Chemical Identity and Properties
Zidovudine monophosphate, also known as 3'-Azido-2',3'-deoxythymidine 5'-monophosphate, is the first phosphorylated metabolite in the activation pathway of zidovudine. This compound has specific chemical and physical characteristics that determine its biological behavior and pharmaceutical relevance.
Structural Characteristics
Zidovudine monophosphate has the molecular formula C₁₀H₁₄N₅O₇P with a molecular weight of 347.2212 g/mol . The compound contains a thymidine base linked to a modified sugar moiety with an azido group (-N₃) at the 3' position of the deoxyribose ring and a phosphate group at the 5' position. The presence of this 3'-azido group is critical for its antiviral activity, while the phosphate group represents the first step in the metabolic activation pathway.
Physical and Spectroscopic Properties
Zidovudine monophosphate typically exists as a solution in water with a colorless to slightly yellow appearance . The pH of this solution is typically 7.5 ±0.5, making it suitable for biological applications. Spectroscopically, it exhibits a maximum absorption (λmax) at 267 nm with an extinction coefficient (ε) of 10.9 L mmol⁻¹ cm⁻¹ when measured in Tris-HCl buffer at pH 7.5 . These spectroscopic properties are valuable for analytical quantification and quality control of the compound.
Identification Parameters
The compound is assigned specific identifiers in various chemical databases to facilitate scientific communication and reference:
Table 1: Identification Parameters of Zidovudine Monophosphate
Mechanism of Action and Biochemical Pathways
The antiviral activity of zidovudine depends on its intracellular metabolism to phosphorylated derivatives, with zidovudine monophosphate representing the essential first step in this activation pathway.
Antiviral Activity
The triphosphate form of zidovudine, derived from zidovudine monophosphate, exerts its antiviral effect through two primary mechanisms. First, it competes with the natural substrate thymidine 5'-triphosphate for binding to HIV reverse transcriptase . Second, when incorporated into the growing DNA chain during viral replication, it functions as a DNA chain terminator due to the absence of a 3'-hydroxyl group (replaced by the azido group) . This dual mechanism effectively inhibits HIV replication by preventing the synthesis of viral DNA.
Metabolic Profile in HIV-Infected Patients
Clinical studies have provided valuable insights into the intracellular concentrations and distribution of zidovudine phosphates in patients receiving zidovudine therapy.
Intracellular Distribution of Phosphorylated Metabolites
Research has shown that zidovudine monophosphate predominates among the phosphorylated metabolites in peripheral blood mononuclear cells of patients receiving zidovudine treatment. A comparative study between short-term (<2 months) and long-term (>18 months) therapy groups revealed that zidovudine monophosphate accounts for approximately 73-74% of the total phosphorylated metabolites . This finding suggests that the initial phosphorylation step occurs efficiently, while subsequent phosphorylations may be rate-limiting.
Table 2: Distribution of Zidovudine Phosphorylated Metabolites in Patient Groups
Metabolite | Long-term Treatment Group (%) | Short-term Treatment Group (%) |
---|---|---|
Zidovudine Monophosphate | 73.4 ± 7.1 | 74.2 ± 15.0 |
Zidovudine Diphosphate | 13.3 ± 3.3 | 12.5 ± 6.6 |
Zidovudine Triphosphate | 13.4 ± 4.1 | 13.5 ± 8.3 |
Data presented as mean percentage ± standard deviation
Research Applications and Analytical Methods
Zidovudine monophosphate serves as an important research tool in studies related to HIV treatment, antiviral drug development, and understanding resistance mechanisms.
Analytical Techniques
Several analytical methods have been developed for the detection and quantification of zidovudine monophosphate in biological samples. A combined HPLC-radioimmunoassay method has been utilized to measure intracellular nucleotide concentrations in clinical studies . Additionally, ion-pair liquid chromatography coupled to mass spectrometry has been employed for the simultaneous determination of endogenous deoxynucleotides and phosphorylated nucleoside reverse transcriptase inhibitors in peripheral blood mononuclear cells .
Research Applications
Zidovudine monophosphate has been used in various research contexts to understand the mechanisms of HIV reverse transcriptase inhibition and resistance development. Studies have investigated the inhibition of phosphorolysis catalyzed by HIV-1 reverse transcriptase and the synergistic effects observed when zidovudine is combined with nonnucleoside inhibitors . Structural studies have also examined HIV-1 reverse transcriptase with pre- and post-translocation zidovudine monophosphate-terminated DNA to elucidate the molecular basis of its action .
Clinical Significance and Therapeutic Implications
Understanding the pharmacology of zidovudine monophosphate provides insights into the efficacy, toxicity, and resistance patterns associated with zidovudine therapy.
Relationship to Treatment Efficacy
The intracellular concentration of zidovudine monophosphate and its subsequent conversion to the active triphosphate form directly influences the antiviral efficacy of zidovudine therapy. Factors that affect the phosphorylation pathway, such as cellular enzyme activities or drug-drug interactions, may impact treatment outcomes. Research has suggested that promptly initiating zidovudine therapy following HIV exposure may improve efficacy, as demonstrated in experimental models with other retroviruses .
Resistance Mechanisms
Comparative Analysis with Related Compounds
Zidovudine monophosphate belongs to a family of phosphorylated nucleoside analogs with varying antiviral properties and specificities.
Species-Specific Differences
Interesting differences have been observed in the phosphorylation of zidovudine across different species. For example, studies have shown that the thymidine monophosphate (TMP) kinases of Yersinia pestis and Escherichia coli differ markedly in their ability to phosphorylate zidovudine monophosphate, despite their high structural similarity . These findings have implications for understanding the evolution of enzyme specificities and may inform the development of selective antimicrobial agents.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume